Sodium adipate

Overview

Description

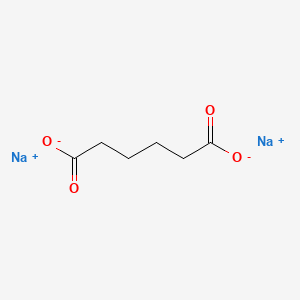

Sodium adipate (Na₂C₆H₈O₄) is the disodium salt of adipic acid, a dicarboxylic acid. It is a white, crystalline powder with a molecular weight of 190.10 g/mol and a melting point of 151–152°C. Its high water solubility (~50 g/100 mL at 20°C) makes it suitable for applications requiring pH regulation and buffering .

Preparation Methods

Neutralization of Adipic Acid with Sodium Hydroxide

The most widely documented method involves direct neutralization of adipic acid (C₆H₁₀O₄) with sodium hydroxide (NaOH). The reaction proceeds as follows:

-

Stoichiometric Ratios : A 1:2 molar ratio of adipic acid to NaOH ensures complete deprotonation. Excess NaOH risks sodium carbonate formation via CO₂ absorption.

-

Temperature Control : Conducted at 25–40°C to prevent side reactions. Exothermic neutralization requires cooling for large-scale batches.

-

Purification : The product is crystallized by evaporating water under reduced pressure (50–60°C) and washed with ethanol to remove residual reactants.

-

Reactor Design : Continuous stirred-tank reactors (CSTRs) maintain pH 7–8 via automated NaOH dosing.

-

Yield Optimization : Pilot studies report 98–99% purity at scales >1,000 kg/batch .

-

Byproduct Management : Co-generated water is recycled, reducing waste by 30% compared to batch processes .

Saponification of Adipate Esters

Esters such as diethyl adipate undergo alkaline hydrolysis to yield this compound. This method is advantageous for integrating esterification byproducts into the synthesis workflow.

Key Parameters :

-

Catalyst : Titanium tetrabutoxide (0.5–1.0 wt%) accelerates saponification, achieving 95% conversion in 4 hours .

-

Solvent Systems : Ethanol-water mixtures (70:30 v/v) enhance ester solubility, reducing reaction time by 40% .

-

Temperature : Optimal at 80–90°C; higher temperatures promote side reactions like ester decomposition .

Case Study :

A 2022 study demonstrated that saponifying 50 g of diethyl adipate with 10% NaOH at 85°C for 6 hours yielded 92% this compound, with residual ethanol removed via rotary evaporation .

Electrochemical Oxidation of Cyclohexanone

Emerging methods leverage electrocatalysis to convert cyclohexanone (C₆H₁₀O) directly into this compound under mild conditions .

Electrocatalytic Membrane Reactor (ECMR) Setup :

-

Anode : Pt nanoparticles on Ti membrane (Pt/Ti) for high surface area and conductivity.

-

Electrolyte : 0.1 M Na₂SO₄ at pH 3.5.

-

Conditions : 25°C, 1.5 V applied potential, 12-hour residence time.

Performance Metrics :

| Parameter | Value |

|---|---|

| Conversion Efficiency | 89% |

| Selectivity for Na₂C₆H₈O₄ | 78% |

| Energy Consumption | 12 kWh/kg-product |

This method avoids nitric acid, a common pollutant in traditional adipic acid synthesis, aligning with green chemistry principles .

Bio-Based Synthesis via Microbial Oxidation

Recent advances utilize Gluconobacter oxydans strains to oxidize 1,6-hexanediol (C₆H₁₄O₂) into adipic acid, which is subsequently neutralized .

-

Substrate Feeding : 1,6-Hexanediol (30 g/L) is added incrementally to prevent microbial inhibition.

-

pH Control : Maintained at 5.0–5.5 using NaOH, ensuring enzyme activity for alcohol dehydrogenase and aldehyde dehydrogenase.

-

Product Recovery : Centrifugation (4,000×g) followed by acid precipitation yields 99% pure adipic acid, neutralized to this compound .

Economic Impact :

-

Reduces reliance on petrochemical-derived cyclohexane.

-

Achieves 37 g/L adipic acid in fed-batch mode, translating to 49 g/L this compound post-neutralization .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Neutralization | 98–99 | 99.5 | High | Moderate (CO₂ emission) |

| Ester Saponification | 90–95 | 98.0 | Medium | Low (ethanol recycle) |

| Electrochemical | 78–89 | 97.0 | Low | Minimal (no HNO₃) |

| Microbial Oxidation | 95–99 | 99.0 | High | Sustainable (bio-based) |

Chemical Reactions Analysis

Thermal Decomposition

At elevated temperatures (>230°C), sodium adipate undergoes decomposition:

Reaction Pathway:

Observations:

-

Decomposition products include carbon dioxide, water, and sodium carbonate .

-

Stability under standard conditions makes it suitable for high-temperature applications like polymer production .

Ion Exchange Reactions

The adipate ion (C₆H₈O₄²⁻) readily undergoes ion exchange with metal cations, forming insoluble salts:

Example with Calcium Chloride:

Applications:

-

Used to produce adipate salts like calcium adipate (food stabilizers) and magnesium adipate (industrial lubricants) .

Acid-Base Reactions

As a buffering agent, this compound regulates pH by neutralizing acids:

Mechanism:

Role in Food Science:

-

Inhibits starch retrogradation by maintaining optimal pH, enhancing texture and shelf life.

Complexation with Metal Ions

Adipate ions form coordination complexes with transition metals, as observed in polyurethane degradation studies:

Example with Iron:

Implications:

Role in Polymer Chemistry

This compound modulates pH in polymeric coatings, facilitating controlled drug release:

Mechanism:

Scientific Research Applications

Sodium adipate has a wide range of applications in scientific research:

Chemistry: It is used as a buffering agent in various chemical reactions and processes.

Biology: this compound is employed in biological studies to regulate pH levels in experimental setups.

Medicine: It is used in pharmaceutical formulations as an excipient to stabilize active ingredients.

Industry: this compound is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of sodium adipate primarily involves its role as a buffering agent. It helps maintain the pH of solutions by neutralizing acids and bases. This buffering action is crucial in various chemical and biological processes where pH stability is essential. This compound interacts with hydrogen ions (H⁺) and hydroxide ions (OH⁻) to prevent significant changes in pH levels .

Comparison with Similar Compounds

Sodium Adipate vs. Adipic Acid

Research Findings :

- In wet flue gas desulfurization, this compound outperforms adipic acid in desulfurization rate under low pH conditions, though adipic acid exhibits superior buffering .

- Adipic acid is metabolized via β-oxidation to succinic and acetic acids, whereas this compound’s ionic form enhances its stability in aqueous systems .

This compound vs. Potassium Adipate

Key Insight : Potassium adipate’s larger ionic radius may reduce solubility compared to this compound, but direct comparative data are scarce.

This compound vs. Dioctyl Adipate (DOA)

Research Findings :

- DOA’s non-polar structure makes it ideal for plasticizing PVC, whereas this compound’s ionic nature limits it to aqueous systems .

- DOA’s global market is driven by polymer industries, with Asia-Pacific leading production .

This compound vs. Metal Adipate Salts

Insight : this compound’s reactivity with metal ions (e.g., Fe³⁺) enables tailored synthesis of coordination polymers, though environmental concerns limit cadmium adipate’s applications .

This compound in Polymer Science

- Poly(propylene adipate) Copolymers : this compound derivatives enhance thermal stability (degradation onset >290°C) and adjust glass transition temperatures (Tg) in biobased polymers .

- Comparison with Poly(butylene adipate) : this compound’s segmental mobility differs due to –C=O group interactions, affecting crystallinity and local relaxations .

Biological Activity

Sodium adipate, the sodium salt of adipic acid, is an organic compound with the chemical formula Na₂C₆H₈O₄. It is primarily utilized as a food additive, designated by the E number E356, and serves various roles in food technology, including as a buffering agent and acidity regulator. This article delves into the biological activity of this compound, examining its applications, potential health effects, and interactions within biological systems.

This compound appears as a white crystalline powder and is synthesized through the neutralization of adipic acid with sodium hydroxide. The reaction can be represented as follows:

This compound is known for its stability under various conditions; however, it can decompose at elevated temperatures into carbon dioxide, water, and sodium carbonate.

Biological Activity and Applications

This compound's primary application lies in the food industry where it enhances food properties. It has been shown to:

- Inhibit Retrogradation in Starches : this compound prevents the retrogradation of starches, thereby improving texture and extending shelf-life in food products.

- Act as a Buffering Agent : It helps maintain pH levels in various food items, which is crucial for flavor preservation and microbial safety.

Table 1: Applications of this compound in Food Products

| Food Category | Maximum Level (mg/kg) |

|---|---|

| Beverage whiteners | 4500 |

| Processed cheese | 5000 |

| Cheese analogues | 5000 |

| Dairy-based desserts (e.g., ice cream) | 6000 |

Health Effects

Research indicates that while this compound can enhance certain food properties, excessive consumption may lead to adverse effects such as gastrointestinal issues and allergic reactions. Its ionic nature may influence metabolic processes but does not exhibit significant health benefits.

Case Studies on Health Impacts

- Gastrointestinal Effects : A study highlighted that high doses of this compound could result in digestive discomfort. Participants consuming foods with elevated levels reported symptoms like bloating and diarrhea.

- Allergic Reactions : Some individuals exhibited allergic responses after consuming products containing this compound, although such cases are rare. Symptoms included skin rashes and respiratory issues.

Ecotoxicity and Biodegradation

This compound has been evaluated for its environmental impact, particularly regarding biodegradability. Studies show that it does not accumulate in nature and is biodegradable under natural conditions. When disposed of in soil, this compound does not release toxic substances that could harm microbial life or plant growth .

Table 2: Biodegradation Pathway of this compound

| Step | Product Formed | Time Frame |

|---|---|---|

| Hydrolysis of ester bonds | Monoester | Trace amounts |

| Alcohol formation | Aliphatic alcohols | 5-10 days |

| Complete biodegradation | Non-toxic metabolites | 4 days |

Q & A

Basic Research Questions

Q. What laboratory methods are commonly used to synthesize sodium adipate, and how is stoichiometric control achieved?

this compound is synthesized via neutralization of adipic acid with sodium hydroxide. For example, in material science, λ-zirconium phosphates are prepared by suspending ZrPO₄Cl(dmso) in a solution containing adipic acid and this compound (1:1 molar ratio) in a dmso/water solvent. Precise pH adjustment using sodium hydroxide ensures stoichiometric balance, critical for interlayer spacing control in layered materials .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

High-performance liquid chromatography (HPLC) with UV detection or ion-exchange chromatography is standard. For counterion analysis, methods like the USP procedure for acetate quantification can be adapted: acidify the sample, separate via ion chromatography, and titrate using strong sodium hydroxide (42 g/100 mL) with phosphoric acid (pH 3.0) as a mobile phase modifier .

Q. How does this compound function as an acidity regulator in food matrices, and what are its limitations?

this compound (E356) acts as a pH buffer by releasing adipate ions (OOC(CH₂)₄COO⁻) in aqueous systems. Its efficacy depends on solubility and interaction with other ions (e.g., calcium). Studies in modified starches show that acetylated distarch adipate (E1422) requires co-addition with xanthan gum (0.2% w/w) to stabilize viscosity in emulsified systems, highlighting synergies with hydrocolloids .

Advanced Research Questions

Q. How can reactive distillation optimize monoester yield in the saponification of diethyl adipate with sodium hydroxide?

Reactive distillation enhances monoethyl adipate yield by removing it from the reaction zone, preventing over-saponification to dithis compound. Key parameters:

- NaOH concentration : 40–60% maximizes conversion (86% monoester vs. 15.3% in batch reactors).

- Phase separation : Distillate forms two layers (water-rich upper layer, ester-rich lower layer), enabling efficient separation .

| NaOH Concentration (%) | Monoester Conversion (%) |

|---|---|

| 20 | 9 |

| 40 | 86 |

| 60 | 72 |

Q. What mechanistic insights explain the Dieckmann condensation of ethyl adipate using sodium ethoxide?

Sodium ethoxide deprotonates the α-hydrogen of ethyl adipate, initiating intramolecular cyclization to form 2-carbethoxycyclopentanone. This reaction exemplifies base-catalyzed ester condensation, where steric hindrance and solvent polarity (e.g., ethanol) influence reaction rates and byproduct formation .

Q. How do conflicting data on adipate salt toxicity impact safety assessments in biomedical applications?

While di(2-ethylhexyl) adipate (DEHA) shows limited carcinogenicity (IARC Group 3), this compound’s rapid hydrolysis in vivo reduces bioaccumulation risks. However, conflicting metabolic data (e.g., renal vs. hepatic clearance in rodent models) necessitate species-specific pharmacokinetic studies for drug formulation .

Q. What strategies resolve contradictions in adipate-modified starch performance under varying thermal conditions?

Acetylated distarch adipate (E1422) exhibits thermal instability above 120°C. Co-processing with cross-linking agents (e.g., phosphorus oxychloride) improves heat resistance. Dual modification (acetylation + hydroxypropylation) enhances freeze-thaw stability in soups by 30% compared to single modifications .

Q. Methodological Considerations

Q. How should researchers design experiments to compare this compound’s efficacy with other dicarboxylate salts (e.g., citrate) in buffering systems?

- Control variables : pH (3.0–6.5), ionic strength (0.1–1.0 M), and temperature (25–60°C).

- Metrics : Buffer capacity (β = Δmol H⁺/ΔpH) and chelation efficiency (e.g., via ICP-MS for metal binding).

- Reference standards : Use USP-grade citric acid and sodium citrate for calibration .

Q. What experimental protocols mitigate impurities in this compound synthesized from industrial-grade adipic acid?

- Recrystallization : Dissolve in boiling water (1:5 w/v), filter through activated charcoal, and cool to 4°C.

- Purity validation : FT-IR (C=O stretch at 1710 cm⁻¹) and NMR (δ 1.6–2.4 ppm for methylene protons) .

Q. Data Analysis & Reporting

Q. How should researchers address batch-to-batch variability in this compound-based polymer composites?

Properties

IUPAC Name |

disodium;hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4.2Na/c7-5(8)3-1-2-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKFCSHPTAVNJD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)[O-])CC(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Na2O4 | |

| Record name | SODIUM ADIPATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-04-9 (Parent) | |

| Record name | Sodium adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007486386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023311844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1044726 | |

| Record name | Disodium hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White odourless crystals or crystalline powder | |

| Record name | Hexanedioic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM ADIPATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Approximately 50 g/100 ml water (20 °C) | |

| Record name | SODIUM ADIPATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

7486-38-6, 23311-84-4 | |

| Record name | Sodium adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007486386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023311844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedioic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Adipic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XG6T5KYKM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

151-152 °C (for adipic acid) | |

| Record name | SODIUM ADIPATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.